molecular formula C24H13ClF3N3O2S B456358 12-(3-chloro-4-fluorophenyl)-6-(difluoromethyl)-4-methyl-9-thia-1,7,12-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-2(10),3(8),4,6,14,16,18-heptaene-11,20-dione

12-(3-chloro-4-fluorophenyl)-6-(difluoromethyl)-4-methyl-9-thia-1,7,12-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-2(10),3(8),4,6,14,16,18-heptaene-11,20-dione

Cat. No.: B456358
M. Wt: 499.9g/mol
InChI Key: DAMDIUOEEFVLRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(3-Chloro-4-fluorophenyl)-3-(difluoromethyl)-1-methyl-7,7a-dihydropyrido[3’‘,2’‘:4’,5’]thieno[2’,3’:5,6]pyrimido[2,1-a]isoindole-6,12-dione is a complex organic compound with a unique structure that combines multiple heterocyclic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3-Chloro-4-fluorophenyl)-3-(difluoromethyl)-1-methyl-7,7a-dihydropyrido[3’‘,2’‘:4’,5’]thieno[2’,3’:5,6]pyrimido[2,1-a]isoindole-6,12-dione typically involves multi-step organic reactions. The process begins with the preparation of the core heterocyclic structure, followed by the introduction of various substituents through reactions such as halogenation, methylation, and cyclization. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and reproducibility. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency. Additionally, purification methods like recrystallization and chromatography are used to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

7-(3-Chloro-4-fluorophenyl)-3-(difluoromethyl)-1-methyl-7,7a-dihydropyrido[3’‘,2’‘:4’,5’]thieno[2’,3’:5,6]pyrimido[2,1-a]isoindole-6,12-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Halogen atoms in the compound can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups, such as alkyl or aryl groups.

Scientific Research Applications

7-(3-Chloro-4-fluorophenyl)-3-(difluoromethyl)-1-methyl-7,7a-dihydropyrido[3’‘,2’‘:4’,5’]thieno[2’,3’:5,6]pyrimido[2,1-a]isoindole-6,12-dione has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is investigated for its use in the development of new materials with unique properties, such as conductivity and fluorescence.

Mechanism of Action

The mechanism of action of 7-(3-Chloro-4-fluorophenyl)-3-(difluoromethyl)-1-methyl-7,7a-dihydropyrido[3’‘,2’‘:4’,5’]thieno[2’,3’:5,6]pyrimido[2,1-a]isoindole-6,12-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to the modulation of various biochemical pathways. The compound’s unique structure allows it to bind selectively to these targets, resulting in specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4-(difluoromethyl)-5-fluorophenol: A related compound with similar halogen substituents.

    3-(Difluoromethyl)-1-methyl-7,7a-dihydropyrido[3’‘,2’‘4’,5’]thieno[2’,3’5,6]pyrimido[2,1-a]isoindole-6,12-dione: Lacks the chloro and fluoro substituents on the phenyl ring.

Uniqueness

7-(3-Chloro-4-fluorophenyl)-3-(difluoromethyl)-1-methyl-7,7a-dihydropyrido[3’‘,2’‘:4’,5’]thieno[2’,3’:5,6]pyrimido[2,1-a]isoindole-6,12-dione is unique due to its combination of multiple heterocyclic rings and specific halogen substituents. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C24H13ClF3N3O2S

Molecular Weight

499.9g/mol

IUPAC Name

12-(3-chloro-4-fluorophenyl)-6-(difluoromethyl)-4-methyl-9-thia-1,7,12-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-2(10),3(8),4,6,14,16,18-heptaene-11,20-dione

InChI

InChI=1S/C24H13ClF3N3O2S/c1-10-8-16(20(27)28)29-21-17(10)18-19(34-21)24(33)30(11-6-7-15(26)14(25)9-11)22-12-4-2-3-5-13(12)23(32)31(18)22/h2-9,20,22H,1H3

InChI Key

DAMDIUOEEFVLRW-UHFFFAOYSA-N

SMILES

CC1=CC(=NC2=C1C3=C(S2)C(=O)N(C4N3C(=O)C5=CC=CC=C45)C6=CC(=C(C=C6)F)Cl)C(F)F

Canonical SMILES

CC1=CC(=NC2=C1C3=C(S2)C(=O)N(C4N3C(=O)C5=CC=CC=C45)C6=CC(=C(C=C6)F)Cl)C(F)F

Origin of Product

United States

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